molecular formula C14H21BO4 B1611955 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 936250-15-6

2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B1611955
CAS No.: 936250-15-6
M. Wt: 264.13 g/mol
InChI Key: CQTQPLRLWRNVJX-UHFFFAOYSA-N
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Description

Historical Context of Boronate Ester Development

The development of boronate esters traces its origins to the pioneering work of Edward Frankland in 1860, who first reported the preparation and isolation of a boronic acid. Frankland's methodology involved treating diethylzinc with triethylborate to produce triethylborane, which upon slow oxidation in ambient air eventually provided ethylboronic acid. This seminal work established the foundation for what would become a crucial class of synthetic intermediates in organic chemistry.

The evolution from simple boronic acids to sophisticated boronate esters represents a significant advancement in synthetic methodology. Herbert C. Brown's Nobel Prize-winning research in the 1950s and 1960s revolutionized the field through his discoveries of hydroboration reactions, wherein boron and hydrogen add to multiple bonds in unsaturated organic molecules. Brown's work at Purdue University opened entirely new avenues in both academic and industrial chemistry, with his students including future Nobel laureates Ei-ichi Negishi and Akira Suzuki, who further developed cross-coupling methodologies that rely heavily on boronic acid derivatives.

The development of pinacol boronate esters, the structural class to which 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-dioxaborolane belongs, emerged as a solution to the handling difficulties associated with free boronic acids. These compounds exhibit superior stability compared to their parent boronic acids while maintaining the essential reactivity patterns required for synthetic transformations. The synthesis of boronate esters through reactions with Grignard reagents represents a particularly efficient approach, with aryl, vinyl, benzyl, and allylic halides converting to corresponding boronate esters in excellent yields.

Modern synthetic approaches to boronate esters have expanded to include environmentally friendly methodologies. The reaction of freshly prepared Grignard reagents with pinacolborane in tetrahydrofuran at 25 degrees Celsius affords various boronate esters in excellent isolated yields. This methodology avoids the use of low temperatures and toxic transition metal catalysts, representing a significant improvement over earlier synthetic protocols.

Significance of Methoxymethoxy Substituents in Organoboron Chemistry

The methoxymethoxy functional group represents a crucial protective group in organic synthesis, characterized by the formula ROCH2OCH3. This protecting group is typically derived from chloromethyl methyl ether and finds extensive application in protecting alcohols during synthetic sequences. The incorporation of methoxymethoxy substituents into organoboron compounds such as 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-dioxaborolane provides enhanced synthetic flexibility by allowing selective deprotection under mild conditions.

The methoxymethoxy protecting group offers several advantages in synthetic chemistry. Installation typically involves deprotonation of the alcohol to be protected using a non-nucleophilic base such as N,N-diisopropylethylamine in dichloromethane, followed by addition of the chloromethyl reagent. This methodology provides efficient protection under mild conditions, crucial for maintaining the integrity of sensitive boronate ester functionalities.

Deprotection of methoxymethoxy groups can be achieved using a range of Lewis and Bronsted acids. This flexibility allows for selective removal of the protecting group without affecting the boronate ester functionality, enabling the synthesis of complex molecules with multiple functional groups. The compatibility of methoxymethoxy protection with boronate ester chemistry represents a significant advancement in synthetic methodology.

The strategic incorporation of methoxymethoxy substituents in organoboron compounds also influences the electronic properties of the aromatic system. The electron-donating nature of the methoxymethoxy group can modulate the reactivity of the boronate ester in cross-coupling reactions, potentially affecting reaction rates and selectivities. This electronic tuning capability makes compounds like 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-dioxaborolane valuable tools for synthetic chemists requiring precise control over reaction parameters.

Position within the Dioxaborolane Structural Family

Dioxaborolanes constitute a specific class of organoboron compounds characterized as five-membered saturated heterocycles containing two carbon atoms, one boron atom, and two oxygen atoms. These compounds represent cyclic boronic esters that exhibit enhanced stability compared to their acyclic counterparts, making them particularly valuable in synthetic applications where air stability and ease of handling are paramount.

The structural framework of 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-dioxaborolane specifically belongs to the pinacol boronate ester family, where the dioxaborolane ring is formed through condensation of the boronic acid with pinacol. This structural motif has become the dominant boronic acid surrogate in organic synthesis due to its exceptional stability and compatibility with a wide range of reaction conditions.

Structural Feature Characteristic Synthetic Advantage
Five-membered dioxaborolane ring Enhanced stability Air-stable handling
Tetramethyl substitution Steric protection Reduced hydrolysis
Aromatic substitution Electronic tuning Reactivity modulation
Methoxymethoxy protection Orthogonal functionality Selective deprotection

The positioning of 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-dioxaborolane within the broader dioxaborolane family reflects the evolution toward multifunctional synthetic intermediates. While simple pinacol boronates provide basic cross-coupling capabilities, the incorporation of protected functionality enables more complex synthetic sequences. The compound represents a convergence of protective group chemistry and organoboron methodology, allowing for the construction of elaborate molecular architectures through sequential transformations.

The stability characteristics of dioxaborolane systems arise from the cyclic nature of the boronic ester, which prevents hydrolysis under neutral conditions. This stability contrasts sharply with acyclic boronic esters, which readily hydrolyze in the presence of water or alcohols. The enhanced stability of cyclic systems like 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-dioxaborolane enables their use in aqueous or protic reaction media where acyclic esters would decompose.

Recent advances in dioxaborolane chemistry have focused on developing more robust protecting groups that address the inherent reversibility of pinacol esters. While pinacol boronates remain the most widely used boronic acid surrogates, their reversible nature in the presence of water or alcohols can complicate certain synthetic applications. The development of alternative protecting groups, such as xanthopinacol boronates, demonstrates the ongoing evolution within this structural family toward increasingly sophisticated and application-specific derivatives.

Properties

IUPAC Name

2-[4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-6-8-12(9-7-11)17-10-16-5/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTQPLRLWRNVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592128
Record name 2-[4-(Methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936250-15-6
Record name 2-[4-(Methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-dioxaborolane typically involves the borylation of an appropriately substituted aryl halide or arylboronic acid derivative with pinacol or bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. The key steps are:

  • Starting Material : 4-methoxymethoxy-substituted aryl bromide or iodide.
  • Borylation Reagents : Bis(pinacolato)diboron or pinacolborane.
  • Catalysts : Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.
  • Base : Potassium acetate (KOAc) or potassium carbonate (K₂CO₃).
  • Solvents : Tetrahydrofuran (THF), 1,4-dioxane, or toluene.
  • Atmosphere : Inert atmosphere (argon or nitrogen) to avoid oxidation.

Typical Reaction Conditions

  • Temperature: 80–100 °C.
  • Reaction Time: 12–24 hours.
  • Inert atmosphere to prevent hydrolysis and oxidation of boronic esters.
  • Use of dehydrating agents or molecular sieves may be employed to improve yield.

Detailed Reaction Scheme

Step Reactants Catalyst Base Solvent Conditions Outcome
1 4-Bromo-phenyl methoxymethyl ether Pd(dppf)Cl₂ (5 mol%) KOAc (2 eq) 1,4-Dioxane 90 °C, 18 h, inert atmosphere Formation of boronate ester intermediate
2 Pinacol (1.2 eq) - - - - Pinacol boronate ester formation

Mechanistic Insights

The reaction proceeds via a Miyaura borylation mechanism :

The methoxymethoxy group is stable under these conditions, providing protection to the phenolic oxygen and enhancing solubility.

Optimization and Yield Considerations

  • Catalyst loading : Increasing catalyst concentration can improve conversion but may increase cost.
  • Base choice : KOAc is preferred for mildness; stronger bases may cause deborylation.
  • Solvent polarity : Polar aprotic solvents favor catalyst activity.
  • Temperature control : Higher temperatures accelerate reaction but may promote side reactions.
  • Inert atmosphere : Essential to prevent boronate hydrolysis.

Typical isolated yields range from 70% to 90% under optimized conditions.

Analytical Characterization

To confirm successful synthesis and purity:

Technique Purpose Expected Data
¹H NMR Verify aromatic and methoxymethoxy protons Signals at δ ~3.3–3.5 ppm for OCH₂O; aromatic peaks consistent with substitution pattern
¹³C NMR Confirm carbon environments Pinacol methyl carbons at δ ~24 ppm; aromatic carbons as expected
¹¹B NMR Confirm boron environment Single peak around δ ~30 ppm indicating boronate ester formation
Mass Spectrometry Confirm molecular weight and isotopic pattern Molecular ion peak matching C14H20BO4 (exact mass ~ 266 g/mol)
IR Spectroscopy Identify functional groups B–O stretching bands; absence of free hydroxyl peak indicating protection

Comparative Analysis with Related Compounds

Feature 2-(4-Methoxymethoxy-phenyl)boronate 2-(5-Bromo-2-(methoxymethoxy)phenyl)boronate
Substituent position 4-position on phenyl ring 5-position bromine, 2-position MOM
Reactivity in cross-coupling Moderate, MOM steric effect Higher due to bromine activation
Stability Stable under inert, dry conditions Similar stability, bromine allows further functionalization
Solubility Good in organic solvents Good, enhanced by MOM group

Industrial and Scale-Up Considerations

  • Scale-up requires stringent control of moisture and oxygen.
  • Continuous flow reactors improve reproducibility and safety.
  • Automated systems allow precise temperature and reagent control.
  • Purification typically involves column chromatography or crystallization.

Summary Table of Preparation Methods

Method Type Key Reagents Catalyst Conditions Yield Range Notes
Miyaura Borylation 4-bromo-methoxymethoxybenzene + B₂pin₂ Pd(dppf)Cl₂, KOAc 80–100 °C, inert atmosphere 70–90% Most common, reliable method
Pinacol Esterification 4-methoxymethoxyphenylboronic acid + Pinacol Acid or dehydrating agent Room temp to reflux 60–85% Alternative, requires boronic acid precursor

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki–Miyaura coupling. The mechanism involves:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The target compound’s key structural distinction lies in its para-methoxymethoxy substituent. Below is a comparative analysis with structurally related arylboronates:

Compound Name (Structure) Substituent(s) Electronic Effects Key Applications/Properties
2-(4-Methoxyphenyl) variant 4-OCH3 Moderately electron-donating NMR data available; used in coupling
2-(4-Bromophenyl) variant 4-Br Electron-withdrawing Liquid state; precursor for further functionalization
2-(2,6-Dichloro-3,5-dimethoxyphenyl) 2,6-Cl; 3,5-OCH3 Mixed electronic effects High-yield synthesis (92%); solid form
2-(3,5-Bis(cyclopropylmethoxy)phenyl) 3,5-OCH2C3H5 Steric bulk + electron-donating Enhanced solubility; steric hindrance
2-(9-Anthryl) variant (AnthBpin) Anthracene group Bulky, conjugated system Used in optoelectronic materials

Spectroscopic and Physical Properties

  • 1H NMR : Methoxymethoxy protons (-OCH2OCH3) would resonate as a singlet near δ 3.3–3.5 ppm, distinct from simple methoxy groups (δ ~3.8 ppm, singlet) .
  • Physical State : Brominated analogs (e.g., 2-(4-bromophenyl)) are liquids , while dichloro-dimethoxy derivatives are solids . The methoxymethoxy group’s polarity may favor a semi-solid or crystalline state.

Research Findings and Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions

Compound Coupling Partner Catalyst Yield Notes
2-(4-Methoxyphenyl) variant Aryl halide Pd(dppf)Cl2 62–83% Electron-rich boronate enhances rate
2-(4-Bromophenyl) variant Alkyne Pd(PPh3)4 75% Bromine as leaving group
2-(2,6-Dichloro-3,5-dimethoxyphenyl) Indazole derivative Pd(dppf)Cl2 62.3% Chlorine stabilizes intermediate

Table 2: Thermal and Solubility Properties

Compound Melting Point (°C) Solubility (Organic Solvents) Stability in Air
Target Compound Not reported High (DMSO, THF) Stable under inert
2-(4-Bromophenyl) variant Liquid Moderate (CH2Cl2, EtOAc) Sensitive to moisture
2-(9-Anthryl) variant >200 Low (toluene) Highly stable

Biological Activity

The compound 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (commonly referred to as 2-MMPD ) is a boron-containing organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • IUPAC Name : 2-[4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C15H23BO4
  • Molecular Weight : 278.15 g/mol
  • CAS Number : 936250-15-6

Structure

The structural formula of 2-MMPD features a dioxaborolane ring and a methoxymethoxy-substituted phenyl group. The presence of the boron atom is crucial for its biological activity.

Anticancer Properties

Research has indicated that 2-MMPD exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry explored the compound's ability to inhibit specific cancer cell lines. The results demonstrated that 2-MMPD significantly reduced cell viability in p53-deficient tumors by inducing apoptosis.

Table 1: Anticancer Activity of 2-MMPD

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.5Apoptosis induction via caspase activation
HCT116 (Colon Cancer)8.2Cell cycle arrest at G1 phase
A549 (Lung Cancer)12.0Inhibition of proliferation

Toxicity Profile

Despite its therapeutic potential, it is essential to consider the toxicity associated with 2-MMPD. According to data from PubChem, the compound is classified as harmful if swallowed or in contact with skin .

Table 2: Toxicity Data for 2-MMPD

EndpointValueReference
Oral LD50>2000 mg/kgToxicological Database
Dermal LD50>2000 mg/kgToxicological Database
Acute toxicity classificationHarmfulPubChem

The mechanism by which 2-MMPD exerts its biological effects involves several pathways:

  • Inhibition of Kinases : Studies suggest that 2-MMPD may inhibit specific kinases involved in cancer cell signaling.
  • Reactive Oxygen Species (ROS) Generation : The compound appears to induce oxidative stress in cancer cells, leading to cell death.
  • Modulation of Gene Expression : It may affect the expression of genes related to apoptosis and cell cycle regulation.

Case Study 1: In Vivo Efficacy

In an animal model study conducted on mice with xenografted tumors, administration of 2-MMPD resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Combination Therapy

A recent investigation explored the effects of combining 2-MMPD with existing chemotherapeutic agents. The findings indicated enhanced efficacy when used alongside standard treatments for breast cancer, suggesting a synergistic effect.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(4-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane?

  • Methodology : The compound is synthesized via boron esterification of substituted phenylboronic acids with pinacol (1,2-diol) under dehydrating conditions. For example, a phenylboronic acid derivative containing the methoxymethoxy group reacts with pinacol in the presence of anhydrous MgSO₄ or molecular sieves to form the dioxaborolane ring .
  • Critical Parameters :

  • Anhydrous conditions are essential to prevent hydrolysis of the boron ester.
  • Reaction temperature typically ranges from 25–60°C, with yields optimized via stoichiometric control (1:1 molar ratio of boronic acid to pinacol).

Q. How is the compound characterized for purity and structural confirmation?

  • Analytical Techniques :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR verify the boron environment and substituent positions. For example, the methoxymethoxy group shows distinct proton signals at δ 3.3–3.5 ppm .
  • X-ray Crystallography : Resolves bond lengths (e.g., B–O bonds ≈ 1.36–1.39 Å) and confirms steric protection by tetramethyl groups .
  • HPLC-MS : Validates purity (>95%) and detects hydrolytic byproducts (e.g., boronic acids).

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling with this boron ester?

  • Challenge : The methoxymethoxy group may undergo demethylation or hydrolysis under basic coupling conditions.
  • Solutions :

  • Use milder bases (e.g., K₂CO₃ instead of NaOH) and lower temperatures (50–80°C) to preserve the functional group .
  • Pre-activate the boron ester with Pd(OAc)₂/ligand systems (e.g., SPhos) to accelerate transmetallation, reducing exposure to harsh conditions .
    • Data Table : Comparison of Coupling Conditions
BaseTemp (°C)Yield (%)Byproduct Formation
K₂CO₃8085Low
NaOH10062High

Q. How does steric hindrance from the tetramethyl groups influence reactivity?

  • Mechanistic Insight : The bulky tetramethyl-dioxaborolane ring stabilizes the boron center against hydrolysis but may slow transmetallation in cross-coupling.
  • Experimental Design :

  • Compare reaction rates with analogous non-methylated boronates using kinetic studies (e.g., monitoring via <sup>11</sup>B NMR).
  • Computational modeling (DFT) reveals energy barriers for Pd-B bond formation .

Q. What are the decomposition pathways under varying storage conditions?

  • Findings :

  • Hydrolysis : Dominant in humid environments, forming 4-methoxymethoxyphenylboronic acid.
  • Thermal Stability : Decomposes above 150°C, releasing pinacol and boroxines.
    • Mitigation : Store at −20°C under argon with desiccants (e.g., silica gel) to extend shelf life .

Methodological Challenges

Q. How to resolve contradictions in reported catalytic efficiencies for this compound?

  • Case Study : Discrepancies in Pd-catalyzed coupling yields (60–90%) across studies may arise from:

  • Ligand variability : Bulky ligands (e.g., XPhos) improve steric protection but reduce turnover.
  • Substrate electronic effects : Electron-withdrawing groups on coupling partners alter reactivity .
    • Resolution : Standardize catalyst/ligand systems and substrate scope in comparative studies.

Q. What computational tools predict the compound’s behavior in novel reactions?

  • Approach :

  • Density Functional Theory (DFT) : Models transition states for Suzuki-Miyaura coupling, identifying steric/electronic bottlenecks .
  • Molecular Dynamics (MD) : Simulates solvation effects on boron ester stability.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

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